molecular formula C15H23N5O5 B14706930 N6-(3-Hydroxy-3-methylbutyl)adenosine CAS No. 23477-26-1

N6-(3-Hydroxy-3-methylbutyl)adenosine

Cat. No.: B14706930
CAS No.: 23477-26-1
M. Wt: 353.37 g/mol
InChI Key: ATVRAGWTDXGOIX-UHFFFAOYSA-N
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Description

N6-(3-Hydroxy-3-methylbutyl)adenosine is a synthetic purine nucleoside analog characterized by the CAS Registry Number 23477-26-1 and a molecular formula of C15H23N5O5 . This compound features a modified adenine base with a 3-hydroxy-3-methylbutyl substitution at the N6 position, a class of modifications known to significantly influence biological activity and receptor binding affinity in adenosine derivatives . As a research chemical, it is identified as a substrate for the enzyme xanthine oxidase, indicating its relevance in studies of purine metabolism and nucleoside catabolic pathways . N6-substituted adenosine derivatives are of high interest in pharmacological research due to their interactions with adenosine receptors, which are implicated in a wide array of physiological processes . The specific structural features of this compound make it a valuable reference standard and investigative tool for researchers exploring the structure-activity relationships of nucleosides, their metabolic fates, and their potential modulatory effects on purinergic signaling. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23477-26-1

Molecular Formula

C15H23N5O5

Molecular Weight

353.37 g/mol

IUPAC Name

2-(hydroxymethyl)-5-[6-[(3-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C15H23N5O5/c1-15(2,24)3-4-16-12-9-13(18-6-17-12)20(7-19-9)14-11(23)10(22)8(5-21)25-14/h6-8,10-11,14,21-24H,3-5H2,1-2H3,(H,16,17,18)

InChI Key

ATVRAGWTDXGOIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O

Origin of Product

United States

Occurrence and Biological Origin of N6 3 Hydroxy 3 Methylbutyl Adenosine

Endogenous Formation and Biosynthetic Pathways

N6-(3-Hydroxy-3-methylbutyl)adenosine is formed endogenously through the metabolic modification of a precursor cytokinin.

The biosynthetic pathway of this compound originates from the metabolism of N6-(Δ2-isopentenyl)adenosine (i6A), a fundamental cytokinin present in many organisms. nih.govnih.gov i6A serves as a key precursor for a variety of other cytokinins, including the widely studied zeatin. caymanchem.com The conversion process involves the hydroxylation of the isopentenyl side chain of i6A. While the primary and most well-documented hydroxylation of i6A leads to the formation of zeatin, an alternative hydroxylation event can occur, resulting in the synthesis of this compound.

The hydroxylation of the isopentenyl side chain of N6-(Δ2-isopentenyl)adenosine is an enzymatic process. This reaction is primarily catalyzed by cytochrome P450 monooxygenases. caymanchem.com These enzymes are known for their ability to introduce oxygen atoms into a wide range of substrates, facilitating diverse metabolic transformations. In the biosynthesis of this compound, a specific cytochrome P450 enzyme is presumed to catalyze the addition of a hydroxyl group to the tertiary carbon of the isopentenyl side chain of i6A.

N6-(Δ2-Isopentenyl)adenosine → this compound

This reaction represents a key step in the diversification of cytokinin structures within the cell, allowing for a nuanced regulation of physiological processes.

Precursor CompoundResulting CompoundEnzyme Family
N6-(Δ2-Isopentenyl)adenosineThis compoundCytochrome P450 Monooxygenases

Natural Distribution in Biological Systems

As a member of the cytokinin family, this compound is primarily found in plant tissues, where it contributes to the complex network of phytohormone signaling.

CytokininCommon Location in Plants
N6-(Δ2-Isopentenyl)adenosineRoot and shoot meristems, developing seeds
ZeatinRoot tips, developing fruits, leaves
This compoundExpected in actively dividing tissues alongside other cytokinins

While cytokinins are predominantly associated with plants, they have also been identified in other organisms, including bacteria, fungi, and insects. Some of these organisms are known to synthesize their own cytokinins, while others may acquire them from their environment. Given that the precursor, N6-(Δ2-isopentenyl)adenosine, is found in various life forms, it is plausible that this compound could also be present in certain non-plant organisms, although further research is needed to confirm its distribution beyond the plant kingdom.

Chemical Synthesis and Derivatization of N6 3 Hydroxy 3 Methylbutyl Adenosine

Synthetic Strategies for N6-Substitution on Adenosine (B11128) Scaffolds

The introduction of substituents at the N6-position of adenosine is a cornerstone in the synthesis of a vast array of biologically active nucleoside analogs. These strategies are designed to be regioselective and efficient, allowing for the creation of diverse libraries of compounds for biological screening.

Nucleophilic Substitution Reactions at the N6-Position

A prevalent and effective method for the synthesis of N6-substituted adenosine derivatives is through the nucleophilic aromatic substitution of a precursor, most commonly 6-chloropurine (B14466) riboside. This intermediate is readily prepared from inosine. The chlorine atom at the C6 position of the purine (B94841) ring is a good leaving group, facilitating its displacement by a variety of nucleophiles, particularly primary and secondary amines.

The reaction is typically carried out by heating 6-chloropurine riboside with the desired amine in a suitable solvent, such as ethanol (B145695) or n-propanol, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid generated during the reaction plos.org. This method has been successfully employed for the synthesis of a wide range of N6-alkyladenosines. The choice of solvent and base is critical to ensure good yields and minimize side reactions. For instance, the reaction can be conducted in solvents like methyl cellosolve for about 20 to 40 minutes google.com.

Another approach involves the use of O6-(benzotriazol-1-yl)-2-amino-2′,3′-O-isopropylideneinosine-5′-N-methylcarboxamide as a versatile intermediate for the synthesis of N6-substituted 2-aminoadenosine (B16350) derivatives rsc.org. This highlights the adaptability of nucleophilic substitution strategies to variously substituted adenosine scaffolds.

PrecursorReagentConditionsProductReference
6-Chloropurine ribosideAlkylamineEthanol/Triethylamine, 80°C, 3 hN6-Alkyladenosine plos.org
6-ChloropurineDialkylamine/AralkylamineMethyl cellosolve or n-propanol, 20-40 min6-Dialkylaminopurine/6-Aralkylaminopurine google.com
O6-(Benzotriazol-1-yl)-2-amino-2′,3′-O-isopropylideneinosine-5′-N-methylcarboxamideAmine-N6-Substituted 2-aminoadenosine-5′-N-methylcarboxamide rsc.org

Methods for Incorporating the 3-Hydroxy-3-methylbutyl Moiety

The synthesis of N6-(3-Hydroxy-3-methylbutyl)adenosine specifically requires the introduction of the 3-hydroxy-3-methylbutyl group. This can be achieved through two primary routes: direct coupling of the corresponding amine with a 6-halopurine riboside or by modification of a related N6-substituent.

Direct Coupling: This method involves the synthesis of 3-amino-2-methyl-2-butanol, which is then reacted with 6-chloropurine riboside. The synthesis of 3-amino-2-methyl-2-butanol can be accomplished through various organic synthesis routes, including the reduction of corresponding nitro or cyano compounds, or through multi-step sequences starting from commercially available precursors.

Modification of an N6-Substituent: An alternative strategy involves the initial synthesis of a precursor molecule, such as N6-(isopentenyl)adenosine, followed by a subsequent hydroxylation reaction. N6-(isopentenyl)adenosine is a naturally occurring cytokinin and its synthesis is well-established. The isopentenyl side chain can then be hydroxylated to yield the desired 3-hydroxy-3-methylbutyl group. Studies have shown that the stereospecific hydroxylation of N6-(Δ2-isopentenyl)adenosine can be achieved, leading to the formation of zeatin, a related cytokinin researchgate.net. This suggests that similar methodologies could be applied to achieve the desired hydroxylation for this compound. For instance, cytochrome P450 monooxygenases are known to catalyze the hydroxylation of the isopentenyl side chain of cytokinins nih.gov. Furthermore, xanthine (B1682287) oxidase has been shown to oxidize N6-(Δ2-isopentenyl)adenine to N6-(3-hydroxy-3-methylbutyl)adenine, indicating a potential enzymatic or biomimetic route for this transformation nih.gov.

Modifications of the Ribose Moiety in Adenosine Derivatives

To explore the structure-activity relationship and to improve the pharmacological properties of N6-substituted adenosines, modifications of the ribose moiety are frequently undertaken. These modifications can influence the compound's conformation, binding affinity to target receptors, and metabolic stability.

Common modifications include the deoxygenation of the ribose ring at the 2' or 3' positions to yield 2'-deoxyadenosine (B1664071) or 3'-deoxyadenosine (cordycepin) analogs, respectively. The synthesis of these analogs often starts from appropriately protected adenosine precursors, followed by deoxygenation reactions. For example, the synthesis of 5'-amino-5'-deoxy-adenosine derivatives has been achieved through parallel synthesis methods, allowing for the rapid generation of compound libraries rsc.org.

Furthermore, the introduction of substituents at various positions of the ribose ring, such as a methyl group at the 1'-C or 3'-C position, has been explored to investigate the conformational requirements for receptor binding plos.orgnih.gov. These modifications can significantly impact the affinity and selectivity of the resulting nucleoside analogs for different adenosine receptor subtypes. For instance, 1'-C-methyl modification in adenosine analogs was found to influence the furanose conformation, driving it towards a north, γ+, syn form nih.gov.

Chemoenzymatic Approaches in N6-Substituted Adenosine Synthesis

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the versatility of chemical synthesis, offering a powerful approach for the preparation of complex molecules like N6-substituted adenosines. Enzymes can be used to perform specific transformations that are often difficult to achieve with traditional chemical methods, such as regioselective and stereoselective reactions under mild conditions.

In the context of this compound synthesis, enzymes could be particularly useful for the hydroxylation step. As mentioned earlier, cytochrome P450 monooxygenases and xanthine oxidase are capable of hydroxylating the isopentenyl side chain of related cytokinins nih.govnih.gov. The use of isolated enzymes or whole-cell biocatalysts could provide a green and efficient route to the desired product from an N6-isopentenyladenosine precursor. For example, enzymatic hydroxylation of aromatic compounds is a well-established field, and similar principles can be applied to aliphatic side chains nih.gov.

Additionally, enzymes such as nucleoside phosphorylases can be employed in transglycosylation reactions to attach a modified purine base to a sugar moiety, offering an alternative route for the synthesis of nucleoside analogs mdpi.com. The field of chemoenzymatic synthesis is rapidly advancing, providing innovative and sustainable solutions for the production of pharmaceutical compounds mdpi.com.

Development of Isotopic Analogs for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating metabolic pathways, determining mechanisms of action, and for use as internal standards in quantitative bioanalytical methods wikipedia.org. The synthesis of isotopic analogs of this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), or radioisotopes like tritium (B154650) (³H).

Labeling can be introduced at various positions within the molecule. For instance, deuterium-labeled N6-alkyladenosines can be prepared using deuterated alkylating agents in the nucleophilic substitution reaction with 6-chloropurine riboside. A general method for preparing deuterium-labeled compounds involves H-D exchange reactions catalyzed by systems like Pd/C-Al-D₂O nih.gov.

For studying the metabolism of cytokinins, which are structurally related to the target compound, tritium-labeled precursors like [³H]6-benzylaminopurine have been used to monitor their uptake and conversion in biological systems nih.gov. The synthesis of tritium- and deuterium-labeled isopentenyladenine has also been reported, providing a basis for the preparation of isotopically labeled this compound researchgate.net. Such labeled analogs are crucial for metabolic flux analysis and for tracking the fate of the compound in vivo and in vitro.

Molecular and Cellular Biology of N6 3 Hydroxy 3 Methylbutyl Adenosine

Interactions with Adenosine (B11128) Receptors (ARs)

While specific research detailing the complete pharmacological profile of N6-(3-Hydroxy-3-methylbutyl)adenosine is limited in the public domain, the extensive study of related N6-alkyl substituted adenosine derivatives provides a strong framework for understanding its likely interactions with adenosine receptors. The structure of the N6 substituent is a critical determinant of both binding affinity and efficacy at each AR subtype.

The binding affinity and selectivity of N6-substituted adenosine derivatives are highly dependent on the nature of the alkyl group at the N6 position. Generally, many N6-arylmethyl analogues tend to exhibit greater potency in binding to A1 and A3 receptors compared to the A2A subtype. nih.gov For N6-alkyl substitutions specifically, smaller alkyl groups have been associated with selectivity for the human A3 adenosine receptor (hA3AR). nih.govnih.gov

The structure of this compound features a branched alkyl chain with a hydroxyl group. Research into structure-activity relationships has shown that multiple points of branching on the N6-alkyl group can lead to decreased efficacy at the human A3AR. nih.govnih.gov The presence of the hydroxyl group adds a polar feature, which can also influence receptor interaction and binding affinity. Without direct experimental data for this compound, its precise Ki values and selectivity ratios across the four AR subtypes remain to be explicitly determined. However, based on general trends for related compounds, it would be hypothesized to interact with A1 and A3 receptors.

General Binding Trends of N6-Substituted Adenosine Derivatives at AR Subtypes
Compound ClassA1 AffinityA2A AffinityA3 AffinityGeneral Selectivity Profile
N6-Arylmethyl AnaloguesPotentLess PotentPotentA1/A3 selective
N6-Alkyl Analogues (small)VariableVariablePreferentialTends toward A3 selectivity (human)
N6-Cycloalkyl AnaloguesVariableVariablePotentOften A3 active

The functional activity of adenosine derivatives at ARs can range from full agonism to partial agonism and even antagonism, and this profile is highly sensitive to small structural modifications. nih.gov The efficacy of a compound at the A3AR, in particular, appears to be more dependent on subtle structural changes than at other AR subtypes. nih.gov

For instance, within the N6-cycloalkyl-substituted adenosine series, those with smaller carbon rings (≤5 carbons) tend to be full agonists at the hA3AR, while those with larger rings (≥6 carbons) often act as partial agonists. nih.govnih.gov This illustrates how the size and conformation of the N6-substituent can fine-tune the functional response. Some adenosine derivatives previously assumed to be agonists have subsequently been identified as antagonists, highlighting the complexity of these structure-activity relationships. nih.gov Given that this compound has a branched, acyclic substituent, its specific agonist or antagonist profile at each receptor subtype would require direct functional evaluation.

Significant pharmacological differences exist between AR subtypes across different species, a factor that is particularly prominent for the A3 adenosine receptor. nih.gov Studies comparing human and rat A3ARs have revealed substantial variations in both binding affinity and functional efficacy for various N6-substituted adenosine derivatives. nih.gov For example, small N6-alkyl groups are associated with selectivity for human A3ARs over rat A3ARs. nih.govnih.gov

One striking example of this species difference is N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine, which is 1100-fold more potent in binding to the human A3AR than its rat counterpart. nih.govnih.gov Stereoselectivity can also differ, with some compounds showing different binding affinities for enantiomers at the rat A3AR but not the human A3AR. nih.govnih.gov These differences are rooted in variations in the amino acid sequence of the receptors between species. Therefore, any characterization of the activity of this compound would need to be interpreted within the context of the specific species' receptors being studied.

Modulation of Intracellular Signal Transduction Pathways

The interaction of this compound with adenosine receptors initiates intracellular signaling cascades that are characteristic of the G protein-coupled receptor (GPCR) family to which ARs belong. The primary effector enzyme modulated by A1 and A3 receptors is adenylyl cyclase.

Adenosine receptors are canonically linked to the regulation of adenylyl cyclase, the enzyme responsible for converting ATP into the second messenger cyclic AMP (cAMP). The A1 and A3 receptor subtypes typically couple to inhibitory G proteins (Gi/o). nih.gov Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase activity. This, in turn, results in decreased intracellular levels of cAMP. nih.govnih.gov

Functional assays for A3AR agonists, including various N6-substituted adenosine derivatives, often measure their ability to inhibit forskolin-stimulated cAMP accumulation in cells engineered to express the receptor. nih.gov Forskolin is a direct activator of adenylyl cyclase, and a reduction in its effect indicates an inhibitory, Gi-mediated signal from the activated receptor. Therefore, if this compound acts as an agonist at A1 or A3 receptors, it would be expected to decrease adenylyl cyclase activity and lower intracellular cAMP concentrations.

The signaling process begins when an agonist, such as an N6-substituted adenosine derivative, binds to an A1 or A3 receptor, causing a conformational change in the receptor. This change facilitates the coupling of the receptor to a heterotrimeric Gi protein. Upon activation, the G protein releases its GDP, binds GTP, and dissociates into its α and βγ subunits.

The activated Gαi subunit is the primary mediator of adenylyl cyclase inhibition. nih.gov The dissociated Gβγ subunits can also participate in signaling by modulating the activity of other effectors, such as ion channels (e.g., G protein-coupled inwardly-rectifying potassium channels, GIRKs) and other enzymes like phospholipase C. A selective agonist for the A3 receptor, CB-MECA, has been shown to provide cardioprotection through a mechanism involving the activation of KATP channels, which are downstream effectors. nih.gov Thus, the full cellular response to an agonist like this compound would depend on which receptor subtypes it activates and the complement of downstream effectors present in the specific cell type.

Canonical G Protein Coupling and Downstream Effects of AR Subtypes
AR SubtypePrimary G ProteinEffect on Adenylyl CyclaseEffect on cAMP LevelsOther Potential Effectors
A1Gi/oInhibitionDecreaseK+ Channels, Phospholipase C
A2AGsStimulationIncrease-
A2BGs/GqStimulationIncreasePhospholipase C
A3Gi/oInhibitionDecreasePhospholipase C, KATP Channels

Influence on Kinase Signaling Cascades (e.g., ERK, JNK, p38, NF-κB, MAPK)

The direct influence of this compound on specific kinase signaling cascades remains an area of ongoing investigation. However, research on adenosine and its analogs provides a framework for its potential mechanisms. Adenosine is recognized as an activity-dependent signaling molecule that can activate the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway. nih.gov This activation in Schwann cells is mediated through the stimulation of A2A adenosine receptors linked to cyclic AMP (cAMP). nih.gov

Furthermore, the broader family of N6-substituted adenosines and related modifications, such as N6-methyladenosine (m6A), have been shown to regulate key inflammatory pathways, including Nuclear Factor-kappa B (NF-κB) and MAPK signaling. nih.gov For instance, the N6-substituted analog N6-(3-hydroxyphenyl)adenosine acts as an AMP-activated protein kinase (AMPK) agonist, which in turn suppresses inflammation. nih.gov While these findings relate to similar but distinct molecules, they suggest that this compound may possess the capability to modulate these critical cellular signaling networks, likely through interaction with purinergic receptors.

Alterations in Ion Channel Activity

Specific studies detailing the direct effects of this compound on ion channel activity are not extensively documented. However, the activity of other N6-substituted adenosine analogs provides strong evidence for a potential role in modulating ion channels, particularly through the adenosine A3 receptor. Research has demonstrated that selective agonists for the A3 receptor can offer cellular protection by activating ATP-sensitive potassium (KATP) channels. nih.gov For example, the A3 receptor agonist N6-(3-chlorobenzyl)-5'-N-methylcarboxamidoadenosine reduces myocardial injury through a mechanism involving the activation of KATP channels. nih.gov This protective effect was significantly diminished by KATP channel inhibitors. nih.gov Given that many N6-substituted adenosines exhibit affinity for the A3 receptor, it is plausible that this compound could exert biological effects through similar ion channel-dependent mechanisms.

Cellular Responses and Biological Activities in In Vitro Models

Cytokinin Activity and Cell Differentiation Modulation in Plant Cell Cultures

This compound is a naturally occurring isoprenoid cytokinin, a class of N6-substituted adenine (B156593) derivatives that function as plant hormones. nih.gov Cytokinins are fundamental regulators of plant growth and development, primarily promoting cell division (cytokinesis) and influencing cell differentiation. nih.govmdpi.com

In plant cell cultures, N6-substituted adenosines are essential for inducing and sustaining the proliferation of callus tissues, often in conjunction with an auxin. nih.gov The specific structure of the N6-side chain is critical for biological activity. Studies on callus cultures of Phaseolus have shown that cytokinins with saturated side chains, such as dihydrozeatin (which is structurally related to this compound), can be more active than their unsaturated analogs in certain genotypes. nih.gov The activity is linked to their metabolic stability; less active compounds are often rapidly degraded to adenosine within the plant cells. nih.gov this compound and its related compounds direct the differentiation of callus cells, contributing to the development of shoots and other organs in vitro. broadpharm.comresearchgate.net

Table 1: Structure-Activity Relationships of N6-Isoprenoid Cytokinins in Phaseolus Callus Cultures
Compound ClassSide Chain FeatureRelative Activity (in cv. Great Northern)Metabolic FateReference
Dihydrozeatin / N6-isopentyladenosineSaturatedMore ActiveMore stable nih.gov
Zeatin / N6-(Δ2-isopentenyl)adenosineUnsaturatedLess ActiveRapidly degraded to adenosine nih.gov

Antiproliferative Effects in Cellular Models

Several N6-isoprenoid adenosine compounds have demonstrated significant antiproliferative activity in various cellular models. The closely related molecule, N6-(Δ2-isopentenyl)adenosine (IPA), exhibits antitumor effects both in vitro and in vivo. nih.gov Research on human and rat tumor cell lines has shown that the antiproliferative effects of IPA are, at least in part, mediated by the adenosine A3 receptor (A3R). nih.gov

The mechanism involves the binding of the N6-substituted adenosine to the A3R, which can induce cell cycle arrest and apoptosis. nih.gov This effect is specific, as the antiproliferative action at low concentrations can be completely blocked by selective A3R antagonists. nih.gov At higher concentrations, an A3R-independent mechanism may also contribute to the inhibition of cell growth. nih.gov A notable parallel between cytokinin activity in plants and cytotoxic activity in human cancer cells has been observed for a range of N6-adenosine derivatives, suggesting a conserved structural basis for these biological effects. researchgate.net Given its structural similarity to active compounds like IPA, this compound is presumed to share this antiproliferative potential.

Table 2: Antiproliferative Activity of N6-(Δ2-isopentenyl)adenosine (IPA)
Cell LineEffectProposed MechanismReference
LNCaP (Human Prostate Cancer)AntiproliferativeA3 Adenosine Receptor (A3R) Dependent nih.gov
N1S1 (Rat Hepatoma)AntiproliferativeA3 Adenosine Receptor (A3R) Dependent nih.gov
MCF-7 (Human Breast Cancer)AntiproliferativeNot specified broadpharm.com

Immunomodulatory Effects on Immune Cell Function

Adenosine and its analogs are potent regulators of the immune system, exerting their effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. mdpi.com These receptors are widely expressed on immune cells, and their activation can lead to either pro-inflammatory or anti-inflammatory responses depending on the receptor subtype, cell type, and local microenvironment. mdpi.comnih.gov

Activation of the A3 adenosine receptor, for which many N6-substituted adenosines show affinity, has been linked to protective, anti-inflammatory effects in models of colitis. nih.gov A3R agonists can attenuate the infiltration of inflammatory cells and reduce the production of inflammatory cytokines and chemokines. nih.gov Conversely, engagement of the A2A receptor by adenosine analogs can also exert immunomodulatory functions that contribute to antiviral activity. nih.gov Although direct studies on this compound are limited, its structural classification as an adenosine analog strongly suggests it participates in immune modulation through these established purinergic signaling pathways.

Influence on Metabolic Processes in Cellular Systems (e.g., glucose metabolism)

The influence of N6-substituted adenosines extends to the regulation of cellular metabolism. The related compound N6-methyladenosine has been shown to strongly stimulate glucose oxidation in rat adipocytes. nih.gov This effect appears to occur through at least two distinct mechanisms: a weaker mode of action related to the stimulation of glucose transport and a stronger, independent effect of unknown mechanism. nih.gov N6-methyladenosine was found to enhance the conversion of glucose to CO2, suggesting an increase in pentose (B10789219) phosphate (B84403) shunt activity. nih.gov While these findings are for a different N6-substituted adenosine, they establish that modification of the N6 position can produce compounds with significant effects on glucose metabolism in cellular systems. Further research is required to determine the specific metabolic influence of this compound.

Autophagy Induction in Specific Cell Lines

A comprehensive review of the scientific literature reveals a notable absence of studies specifically investigating the induction of autophagy by this compound in any specific cell lines. While research exists on various other N6-substituted adenosine derivatives and their biological activities, the effects of the 3-hydroxy-3-methylbutyl substitution at the N6 position on the process of autophagy have not been documented.

The process of autophagy is a fundamental cellular mechanism for the degradation and recycling of cellular components. It is tightly regulated and can be induced by various stimuli, including nutrient starvation, cellular stress, and certain chemical compounds. The induction of autophagy is characterized by the formation of autophagosomes, the sequestration of cytoplasmic material, and its subsequent delivery to the lysosome for degradation. Key protein markers often used to monitor autophagy include the conversion of LC3-I to LC3-II and the expression levels of proteins such as Beclin-1 and Atg5.

While studies on other adenosine analogs have explored their impact on cellular processes like apoptosis, there is no corresponding body of research to draw upon for this compound in the context of autophagy. Future research would be necessary to determine if this compound can modulate autophagy in specific cell lines, such as cancer cells or neuronal cells, and to elucidate the potential molecular pathways involved. Such studies would likely involve treating various cell lines with this compound and monitoring for changes in autophagy markers through techniques like Western blotting, fluorescence microscopy, and electron microscopy.

Due to the lack of available data, no detailed research findings or data tables on the induction of autophagy by this compound can be presented at this time.

Structure Activity Relationship Sar Studies of N6 3 Hydroxy 3 Methylbutyl Adenosine and Analogs

Impact of the N6-Substitution on Receptor Binding and Functional Efficacy

The substituent at the N6-position of the adenosine (B11128) molecule is a primary determinant of receptor affinity, selectivity, and efficacy. The size, shape, and chemical nature of this substituent govern how the ligand fits into the binding pocket of the various adenosine receptor subtypes (A1, A2A, A2B, and A3). Generally, substitution at the N6-position with various alkyl, cycloalkyl, and arylalkyl groups enhances selectivity for the A1AR. nih.gov This modification also protects the molecule from degradation by adenosine deaminase, thereby improving its metabolic stability. lookchem.com

The efficacy of N6-substituted adenosine derivatives at the A3AR, in particular, appears to be highly dependent on small structural changes. nih.gov Studies on a wide range of N6-substituted derivatives have shown that even minor alterations can shift a compound's activity from a full agonist to a partial agonist or even an antagonist. nih.gov For instance, among N6-alkyl substitutions, smaller alkyl groups have been associated with selectivity for human A3ARs, while increased branching can lead to decreased efficacy. nih.govnih.gov Similarly, N6-cycloalkyl-substituted adenosines with five or fewer carbons in the ring tend to be full agonists at the human A3AR, whereas those with six or more carbons are often partial agonists. nih.gov

N6-Substituent ClassGeneral Impact on A3AR EfficacyReference
Small Alkyl GroupsAssociated with selectivity for human A3ARs nih.govnih.gov
Branched Alkyl GroupsMultiple points of branching are associated with decreased efficacy nih.govnih.gov
Cycloalkyl (≤5 carbons)Tend to be full agonists nih.gov
Cycloalkyl (≥6 carbons)Tend to be partial agonists nih.gov
Arylmethyl GroupsVariable degrees of partial to full agonism nih.gov

The N6-(3-hydroxy-3-methylbutyl) group contains both a hydrophobic alkyl chain and a polar hydroxyl group, a combination that significantly influences its interaction with adenosine receptors. The hydrophobic portion of the substituent is crucial for occupying a hydrophobic pocket within the receptor binding site. Adenosine analogs with hydrophobic N6-substituents, such as carbocyclic, heterocyclic, or bicyclic groups, are among the more potent A1AR agonists known. lookchem.com

The presence of a hydroxyl group introduces the potential for specific hydrogen bonding interactions with amino acid residues in the receptor. These directed interactions can enhance binding affinity and modulate functional efficacy. The precise positioning of the hydroxyl group is critical, as it must align correctly with corresponding hydrogen bond donors or acceptors within the binding pocket. The combination of hydrophobic interactions from the alkyl chain and specific hydrogen bonds from the hydroxyl group allows for a high-affinity binding mode that can be fine-tuned to achieve desired levels of receptor activation.

The pharmacological activity of N6-substituted adenosine analogs is often highly dependent on the stereochemistry of the substituent. The binding pockets of adenosine receptors are chiral environments, meaning they can differentiate between stereoisomers (enantiomers or diastereomers) of a ligand. For many N6-substituted adenosines, one stereoisomer exhibits significantly higher affinity and/or efficacy than the other.

For example, studies have demonstrated stereoselectivity in binding for compounds like N6-(R-1-phenylethyl)adenosine versus its (S)-enantiomer at the rat A3AR. nih.govnih.gov This indicates that the three-dimensional arrangement of the atoms in the N6-substituent is critical for achieving an optimal fit within the receptor's binding site. In the case of N6-(3-hydroxy-3-methylbutyl)adenosine, the carbon atom bearing the hydroxyl group is a chiral center. Therefore, the (R) and (S) enantiomers are expected to have different pharmacological profiles, with one likely demonstrating superior affinity and/or efficacy at specific adenosine receptor subtypes due to a more favorable orientation within the binding pocket.

Compound PairReceptorObservationReference
N6-(R-1-phenylethyl)adenosineRat A3ARDemonstrated stereoselective binding compared to the (S)-isomer. nih.govnih.gov
N6-(S-1-phenylethyl)adenosineRat A3ARLower binding affinity compared to the (R)-isomer. nih.govnih.gov

Contributions of the Adenine (B156593) and Ribose Moieties to Pharmacological Profile

While the N6-substituent is a key driver of selectivity, the core adenine and ribose moieties are fundamental to the molecule's ability to bind to and activate adenosine receptors. The adenine base itself is an integral part of the structure of many coenzymes and provides critical hydrogen bonding interactions that anchor the ligand in the receptor binding site. drugbank.com

The ribose moiety is generally considered critical for agonist activity. acs.org It is thought to interact with specific amino acid residues in the binding pocket, helping to stabilize the active conformation of the receptor, which is necessary for initiating downstream signaling cascades. Modifications to the ribose ring can have profound effects on the pharmacological profile. For instance, alterations at the 5'-position, such as the introduction of a N-ethylcarboxamido group, have been instrumental in developing highly potent A2AAR agonists.

Molecular MoietyPrimary Contribution to Pharmacological ProfileEffect of Modification Example
Adenine (Purine) CoreProvides essential hydrogen bonds for anchoring in the binding site.2-Chloro substitution can enhance A3AR affinity and selectivity. nih.gov
Ribose SugarConsidered critical for agonist activity; stabilizes the active receptor conformation.5'-N-ethylcarboxamido modification can create potent A2AAR agonists.

Ligand Design Principles for N6-Substituted Adenosine Derivatives

Based on extensive SAR studies, several key principles have emerged for the rational design of N6-substituted adenosine derivatives with specific pharmacological profiles.

N6-Position as a Selectivity Handle : The N6-position is the primary site for introducing diverse substituents to modulate affinity and achieve selectivity among the four adenosine receptor subtypes.

Optimizing Hydrophobicity and Shape : The size, shape, and hydrophobicity of the N6-substituent must be carefully optimized to complement the topology of the target receptor's binding pocket. Bulky, hydrophobic groups, such as cycloalkyl and arylalkyl moieties, often confer high affinity, particularly for A1 and A3 receptors. nih.gov

Incorporating Specific Interactions : The introduction of functional groups capable of forming specific hydrogen bonds, such as the hydroxyl group in this compound, can significantly enhance binding affinity and efficacy.

Exploiting Stereochemistry : Given the chiral nature of the receptor binding site, strict control of stereochemistry is essential. Synthesizing and testing individual stereoisomers is crucial, as activity often resides predominantly in one isomer. nih.govnih.gov

Fine-Tuning with Core Modifications : Modifications to the adenine and ribose moieties serve as a secondary layer of optimization. Changes at the 2-position of the purine (B94841) ring or the 5'-position of the ribose can be used to further enhance potency, alter efficacy, and fine-tune receptor subtype selectivity.

By integrating these principles, medicinal chemists can rationally design novel N6-substituted adenosine analogs with tailored affinities and functional activities for specific therapeutic applications.

Analytical Methodologies for N6 3 Hydroxy 3 Methylbutyl Adenosine Research

Chromatographic Techniques for Isolation and Quantification

Chromatography is a fundamental tool in the study of N6-(3-Hydroxy-3-methylbutyl)adenosine, enabling its separation from other cellular components for subsequent analysis. The choice of chromatographic technique depends on the specific research question, whether it is for precise quantification or for broader metabolic profiling.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantification and purification of this compound. Reversed-phase HPLC, particularly with a C18 column, is a commonly employed method for separating adenosine (B11128) and its derivatives. nih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. nih.govzju.edu.cn Detection is often performed using a UV detector, with the wavelength set to the maximum absorbance of the adenine (B156593) chromophore, which is around 260 nm. zju.edu.cn

For quantitative analysis, a calibration curve is constructed using standards of known concentrations. The precision and accuracy of the method are critical, with intra- and inter-day variability ideally being low. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are also important parameters to establish the sensitivity of the assay. zju.edu.cn

Table 1: Illustrative HPLC Parameters for N6-substituted Adenosine Analysis

Parameter Typical Conditions
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) zju.edu.cn
Mobile Phase A Aqueous buffer (e.g., 20 mM ammonium acetate, pH 6.0) nih.gov
Mobile Phase B Acetonitrile or Methanol zju.edu.cn
Gradient Optimized for separation of N6-substituted adenosines
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30 °C zju.edu.cn
Detection UV at ~260 nm

| Internal Standard | Thymidine or Cytidine nih.gov |

This table presents a generalized set of HPLC conditions that would serve as a starting point for developing a specific method for this compound. The actual conditions would require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, being a polar and non-volatile nucleoside, requires chemical derivatization prior to GC-MS analysis. nih.gov A common derivatization method is silylation, which involves replacing the active hydrogens in hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) groups. mdpi.com This process increases the volatility and thermal stability of the analyte. nih.gov

The derivatized sample is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification. While direct GC-MS analysis of this compound is not common, the technique is valuable for identifying related compounds in a metabolic pathway that are more amenable to this method, or for profiling smaller, volatile molecules that may be structurally related. The derivatization process itself can sometimes be complex, potentially yielding multiple derivative products for a single analyte, which requires careful optimization and interpretation. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and specific techniques that are well-suited for the analysis of modified nucleosides like this compound in complex biological samples. springernature.comnih.gov This method couples the separation power of HPLC with the detection capabilities of mass spectrometry.

In a typical LC-MS workflow for metabolomic profiling, a biological extract is first subjected to HPLC separation, often using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column. The eluent from the HPLC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for nucleosides as it is a soft ionization method that minimizes fragmentation. frontiersin.org

The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range, or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for targeted analysis of specific compounds. frontiersin.org For this compound, the protonated molecule [M+H]+ would be the precursor ion. In tandem MS (MS/MS), this precursor ion is fragmented, and the resulting product ions are detected. A characteristic fragmentation pattern involves the cleavage of the glycosidic bond, yielding a fragment corresponding to the N6-(3-Hydroxy-3-methylbutyl)adenine base.

Table 2: Predicted Mass Transitions for LC-MS/MS Analysis of this compound

Compound Precursor Ion (m/z) Product Ion (m/z)

The exact m/z values would be calculated based on the elemental composition and isotopic distribution.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive detection of mass spectrometry. nih.gov This technique is particularly useful for the analysis of charged molecules, such as protonated nucleosides, and requires only very small sample volumes. rsc.org

In CE, charged molecules migrate in a capillary filled with an electrolyte solution under the influence of an electric field. The separation is based on the charge-to-size ratio of the analytes. For the analysis of this compound and related cytokinin ribosides, a low pH buffer is often used to ensure that the adenine moiety is protonated and carries a positive charge. nih.govresearchgate.net The separated analytes are then introduced into the mass spectrometer, typically via an electrospray ionization interface, for detection. CE-MS has been successfully applied to the analysis of various cytokinins and their ribosides in plant extracts. researchgate.net

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and detailed structural characterization of this compound. These methods provide information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including modified nucleosides. plos.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically used to assign all the proton (¹H) and carbon (¹³C) signals in the spectrum of this compound.

¹H NMR spectroscopy provides information about the number and types of protons in the molecule, as well as their chemical environment. Key signals would include those for the aromatic protons of the adenine ring, the anomeric proton of the ribose sugar, the other ribose protons, and the protons of the 3-hydroxy-3-methylbutyl side chain.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift of each signal is indicative of the carbon's local electronic environment.

2D NMR techniques are used to establish the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons within the ribose sugar and the side chain. scribd.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons that are attached to protons. scribd.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for confirming the connection of the 3-hydroxy-3-methylbutyl side chain to the N6 position of the adenine ring. scribd.comsdsu.edu

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Adenine Moiety
H-2 ~8.2 ~152
H-8 ~8.4 ~140
C-2 - ~152
C-4 - ~149
C-5 - ~120
C-6 - ~156
C-8 - ~140
Ribose Moiety
H-1' ~5.9 ~88
H-2' ~4.6 ~74
H-3' ~4.2 ~71
H-4' ~4.0 ~86
H-5' ~3.7, ~3.6 ~62
N6-Side Chain
N6-CH₂ ~3.8 ~45
-CH₂- ~1.8 ~40
C(OH)(CH₃)₂ - ~71

These are predicted chemical shifts based on data for adenosine and related N6-substituted compounds. scienceopen.comillinois.eduillinois.edu Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a foundational analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various wavelengths, a characteristic spectrum is generated that corresponds to the vibrational frequencies of the molecule's bonds. For this compound, the IR spectrum would be expected to display several key absorption bands indicative of its structure.

Table 1: Predicted Infrared (IR) Spectroscopy Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (O-H) Stretching, hydrogen-bonded 3400 - 3200 (broad)
Amine (N-H) Stretching 3400 - 3250
Alkyl (C-H) Stretching 2960 - 2850
Aromatic/Heterocyclic (C=N, C=C) Stretching 1650 - 1450
Amine (C-N) Stretching 1350 - 1250

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of modified nucleosides, providing precise information on molecular weight and structure. chrom-china.com It is widely used for both qualitative and quantitative analysis of adenosine derivatives in various biological matrices. nih.govfrontiersin.org The technique involves ionizing the molecule and then measuring its mass-to-charge ratio (m/z), allowing for the determination of its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₅H₂₃N₅O₅), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass of the protonated molecule, [M+H]⁺, with its theoretically calculated value. This capability is critical for differentiating the target compound from other isobaric species or isomers that may have the same nominal mass. mdpi.com HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, are frequently employed for this purpose in nucleoside research. nih.gov

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. uchicago.edu In an MS/MS experiment, the parent ion (precursor ion) of the target molecule is selected and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions (product ions). nih.gov The resulting fragmentation spectrum is characteristic of the molecule's structure.

For N6-substituted adenosine derivatives, a hallmark fragmentation event is the cleavage of the N-glycosidic bond that links the ribose sugar to the purine (B94841) base. researchgate.net This cleavage typically results in two major fragments: the ribose moiety and the modified nucleobase. In the positive ion mode, the charge is preferentially retained by the nitrogen-containing purine ring, yielding a prominent product ion corresponding to the protonated N6-(3-Hydroxy-3-methylbutyl)adenine base. Further fragmentation of the N6-alkyl side chain can also occur, providing additional structural information. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a standard method for the sensitive and selective quantification of modified nucleosides. springernature.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Ion Description Formula Calculated m/z
[M+H]⁺ Protonated Parent Molecule [C₁₅H₂₄N₅O₅]⁺ 354.1772
[BH₂]⁺ Protonated Nucleobase [C₁₀H₁₆N₅O]⁺ 222.1349
[M+H - H₂O]⁺ Loss of water from parent [C₁₅H₂₂N₅O₄]⁺ 336.1666

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a fundamental technique in pharmacology used to quantify the affinity of a ligand for a specific receptor. core.ac.uk These assays are crucial for characterizing N6-substituted adenosine derivatives, many of which are potent ligands for adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃). nih.govnih.gov The assay typically involves a competitive binding format where the unlabeled test compound, such as this compound, competes with a high-affinity radiolabeled ligand for binding to a finite number of receptors in a membrane preparation. nih.govacs.org

The affinity of the test compound is expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. By performing these assays using cell membranes expressing different adenosine receptor subtypes, the selectivity of the compound can be determined. nih.gov Research on various N6-alkyladenosines has shown that the structure of the N6-substituent significantly influences both affinity and selectivity for the different adenosine receptors. nih.gov

Table 3: Representative Binding Affinities (Ki, nM) of N6-Alkyladenosine Analogs at Human Adenosine Receptors Data for analogous compounds are shown to illustrate structure-activity relationships, as specific data for this compound was not available in the cited literature.

Compound N6-Substituent A₁ Receptor Ki (nM) A₃ Receptor Ki (nM) Reference
N6-Cyclopentyladenosine (CPA) Cyclopentyl 1.4 340 nih.gov
N6-(R)-Phenylisopropyladenosine (R-PIA) (R)-1-Phenyl-2-propyl 1.1 180 nih.gov
N6-Cyclohexyladenosine (CHA) Cyclohexyl 2.9 1200 nih.gov
N6-Benzyladenosine Benzyl 120 180 nih.gov

Advanced Research Perspectives and Future Directions

Elucidation of Novel Biological Roles beyond Adenosine (B11128) Receptor Modulation

While the primary known function of N6-(3-Hydroxy-3-methylbutyl)adenosine is its activity at adenosine receptors, future research aims to uncover biological roles independent of this interaction. A significant area of investigation stems from the structural similarity of N6-substituted adenosines to cytokinins, a class of plant hormones that promote cell division. mdpi.com

Isoprenoid-containing adenosines, such as N6-(Δ2-isopentenyl)adenosine, are known to exhibit cytokinin activity in plants. nih.govnih.gov Given that this compound is a hydroxylated isoprenoid derivative, a compelling future direction is to investigate its potential cytokinin or anti-cytokinin activity in various plant bioassays. This could reveal novel applications in agriculture or plant biology.

Furthermore, recent studies have shown that modified nucleosides, resulting from RNA catabolism, can be released into the extracellular space and function as signaling molecules. nih.govmerckmillipore.com For instance, N6-methyladenosine (m6A), a well-known RNA modification, can be released from cells and act as a potent ligand for the A3 adenosine receptor. nih.gov A parallel line of inquiry would be to determine if this compound can also be released from cells, particularly under conditions of stress or high metabolic turnover, to act as a local signaling molecule. Exploring these non-canonical roles is critical to fully understanding the compound's biological impact.

Investigations into Potential Roles in RNA Modification and Epigenetics

The field of epitranscriptomics, which studies the role of RNA modifications in regulating gene expression, offers a fertile ground for investigating novel functions of adenosine analogues. The most prevalent internal modification in eukaryotic messenger RNA (mRNA) is N6-methyladenosine (m6A), which is dynamically regulated and influences RNA splicing, stability, and translation. nih.gov

This compound is structurally related to another known RNA modification, N6-isopentenyladenosine (i6A), which is found in certain transfer RNAs (tRNAs) and is crucial for accurate protein synthesis. The structural similarity raises the question of whether this compound could be a substrate for the enzymes that incorporate modifications into RNA or if its presence could modulate the activity of the "writers," "erasers," and "readers" of the epitranscriptomic code.

Future research should focus on:

Determining if this compound can be incorporated into RNA strands, particularly tRNA.

Assessing its influence on the enzymatic machinery responsible for m6A and other N6-adenosine modifications.

Investigating whether it can serve as a metabolic precursor to other functional, modified nucleosides.

Unraveling a role for this compound in RNA epigenetics would represent a paradigm shift in understanding its function, moving it from a receptor ligand to a potential player in the fundamental regulation of gene expression.

Development of Advanced Analogues with Tuned Selectivity and Potency

The therapeutic potential of adenosine receptor ligands is often limited by off-target effects due to a lack of receptor subtype selectivity. A key research goal is the rational design of advanced analogues of this compound with improved selectivity and potency for specific adenosine receptor subtypes (A1, A2A, A2B, and A3). Structure-activity relationship (SAR) studies on a wide range of N6-substituted adenosine derivatives have shown that even minor chemical alterations can dramatically alter a compound's pharmacological profile. nih.govnih.gov

Key strategies for developing advanced analogues include:

Modification of the N6-Side Chain: Altering the length, branching, and stereochemistry of the 3-hydroxy-3-methylbutyl group can fine-tune receptor affinity and efficacy. Studies have shown that small N6-alkyl groups are associated with selectivity for human A3ARs, while increased branching can decrease efficacy. nih.govnih.gov

Substitution on the Purine (B94841) Core: Introducing substituents at the C2 position of the adenine (B156593) ring is a well-established strategy. For example, adding a chloro group can convert a full agonist into a potent antagonist.

Ribose Moiety Modifications: Constraining the conformation of the ribose ring or altering substituents at the 5' position can also modulate receptor binding and activation, sometimes separating the structural requirements for binding from those for receptor activation.

These synthetic strategies can produce a new generation of chemical probes to study the function of individual adenosine receptor subtypes with high precision, and may lead to drug candidates with improved therapeutic windows.

Table 1: Structure-Activity Relationships for N6-Substituted Adenosine Analogues

Modification SiteChemical ChangeObserved Effect on Receptor InteractionReference
N6-Alkyl GroupSmall alkyl groupsAssociated with selectivity for human A3 adenosine receptors. nih.govnih.gov
N6-Alkyl GroupIncreased branchingAssociated with decreased efficacy at the human A3 adenosine receptor. nih.govnih.gov
N6-Cycloalkyl Group≤5 carbonsTend to be full agonists at the human A3 adenosine receptor. nih.govnih.gov
N6-Cycloalkyl Group≥6 carbonsTend to be partial agonists at the human A3 adenosine receptor. nih.govnih.gov
Purine C2-PositionAddition of a chloro groupCan dramatically diminish efficacy, converting an agonist into an antagonist.

Computational Modeling and Molecular Dynamics Simulations for Receptor Interactions

To accelerate the design of advanced analogues and to gain a deeper understanding of how this compound interacts with its targets, computational approaches are indispensable. Molecular modeling and molecular dynamics (MD) simulations provide atomic-level insights into the ligand-receptor binding process.

The typical workflow involves:

Receptor Modeling: If an experimental 3D structure of the target adenosine receptor subtype is unavailable, a homology model is constructed using the crystal structure of a related receptor (e.g., the A2A adenosine receptor) as a template.

Molecular Docking: this compound is then "docked" into the binding site of the receptor model. This predicts the most likely binding pose and identifies key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues.

Molecular Dynamics (MD) Simulations: The docked ligand-receptor complex is subjected to MD simulations, which model the movements of the atoms over time. These simulations assess the stability of the predicted binding pose and reveal the dynamic nature of the interactions that govern ligand affinity and are crucial for triggering the conformational changes associated with receptor activation.

These computational methods are powerful tools for rationalizing existing SAR data and for guiding the synthesis of new molecules with enhanced properties, thereby reducing the trial-and-error component of drug discovery.

Table 2: Application of Computational Methods in Ligand-Receptor Studies

Computational MethodObjective and ApplicationReference
Homology ModelingTo generate a 3D structural model of a target protein (e.g., A1, A2B, A3 adenosine receptors) when an experimental structure is not available, using a related known structure as a template.
Molecular DockingTo predict the preferred orientation of a ligand (e.g., this compound) when bound to its receptor, and to estimate the strength of the interaction.
Molecular Dynamics (MD) SimulationsTo simulate the time-dependent behavior of the ligand-receptor complex, providing insights into binding stability, conformational changes, and the role of solvent.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for reliable detection and quantification of N6-(3-Hydroxy-3-methylbutyl)adenosine in biological samples?

  • Methodology : High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used. Use C18 reverse-phase columns for separation, and employ deuterated analogs (e.g., N6-Succinyl Adenosine-D3) as internal standards to correct for matrix effects . Calibration curves should be validated in the range of 0.1–100 nM to ensure sensitivity.
  • Key Considerations : Sample pretreatment steps, such as solid-phase extraction (SPE) or protein precipitation, are critical to reduce interference from nucleotides like ATP or AMP .

Q. How can researchers synthesize this compound with high purity for experimental use?

  • Methodology : Adapt affinity chromatography techniques used for similar adenosine derivatives. For example, Brodelius et al. (1974) synthesized AMP analogs using aminohexyl-linked ligands, which can be modified to incorporate the 3-hydroxy-3-methylbutyl side chain . Post-synthesis, purify the compound via preparative HPLC and confirm structural integrity using NMR (¹H/¹³C) and high-resolution MS .
  • Quality Control : Ensure compliance with pharmacopeial standards (e.g., USP) by verifying purity (>98%) and absence of endotoxins .

Q. What are the primary biological sources or natural analogs of this compound?

  • Findings : While direct evidence is limited, structurally related compounds like N6-(2-hydroxyethyl)-adenosine are found in Cordyceps fungi, suggesting potential biosynthetic pathways in microbial or plant systems . Trans-zeatin riboside, a cytokinin with a similar N6-substitution, is derived from plant tissues and cultured cells .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for N6-substituted adenosine derivatives?

  • Approach : Conduct comparative studies using standardized assays. For example, discrepancies in receptor binding affinity (e.g., A3 adenosine receptor agonism) may arise from variations in cell lines or assay conditions. Use SPR (Surface Plasmon Resonance) to measure binding kinetics directly, as done for IL-6 and MMP3 interactions .
  • Case Study : Molecular dynamics simulations (e.g., RMSD analysis) can clarify conformational stability, as demonstrated for N6-(2-Phenylethyl)adenosine-TNF-α interactions .

Q. How can researchers optimize the stability of this compound in cell culture media for long-term studies?

  • Solutions :

  • Chemical Stabilization : Add antioxidants (e.g., TCEP or DTT) to prevent oxidation of the hydroxyl group .
  • Storage : Lyophilize the compound and store at -80°C in amber vials to avoid photodegradation .
  • Delivery Systems : Use liposomal encapsulation to enhance cellular uptake and reduce enzymatic degradation .

Q. What mechanistic insights explain the differential effects of this compound across cell types?

  • Hypothesis Testing :

  • Receptor Profiling : Screen for adenosine receptor (A1, A2A, A3) expression levels in target cells using qPCR or flow cytometry .
  • Metabolic Fate : Track radiolabeled (³H or ¹⁴C) compound to identify metabolites via LC-MS, as done for trans-zeatin riboside in Arabidopsis .
    • Data Interpretation : Cross-reference with cytokinin signaling pathways, where N6-modifications alter binding to histidine kinase receptors .

Q. What are the critical challenges in crystallizing this compound for structural studies?

  • Technical Hurdles : The flexibility of the 3-hydroxy-3-methylbutyl side chain may hinder crystal formation.
  • Solutions :

  • Use co-crystallization with adenosine deaminase or receptor fragments to stabilize the compound .
  • Optimize solvent conditions (e.g., PEG 3350 and Tris-HCl pH 8.5) based on protocols for N6-(2-hydroxyethyl)-adenosine .

Methodological Resources

  • Reference Standards : N6-Succinyl Adenosine-D3 for quantitative NMR and LC-MS calibration .
  • Instrumentation : TFGA (Thin Film Gold Array) electrodes for real-time monitoring of adenosine interactions .
  • Data Repositories : Cytokinin quantification datasets from Arabidopsis mutants (Table 1, ) for comparative analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.